molecular formula C15H19N5 B12753824 Naminidil, (S)- CAS No. 220641-14-5

Naminidil, (S)-

Cat. No.: B12753824
CAS No.: 220641-14-5
M. Wt: 269.34 g/mol
InChI Key: PGYDRGZVXVVZQC-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Naminidil involve the preparation of in vivo working solutions for animal experiments. This typically includes dissolving the compound in DMSO, followed by the addition of Tween 80 and saline to create a clear solution .

Chemical Reactions Analysis

Types of Reactions

Naminidil undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Naminidil include other potassium channel openers such as:

    Minoxidil: Another potassium channel opener used for the treatment of hair loss.

    Diazoxide: Used to treat hypoglycemia by opening potassium channels.

    Nicorandil: Used as a vasodilator in the treatment of angina.

Uniqueness

Naminidil is unique in its specific molecular structure and its targeted action on the ABCC8 and ABCC9 channels. While other potassium channel openers may have similar effects, Naminidil’s specific binding and activation profile distinguish it from other compounds .

Properties

CAS No.

220641-14-5

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

1-cyano-3-(4-cyanophenyl)-2-[(2S)-3,3-dimethylbutan-2-yl]guanidine

InChI

InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20)/t11-/m0/s1

InChI Key

PGYDRGZVXVVZQC-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N

Origin of Product

United States

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